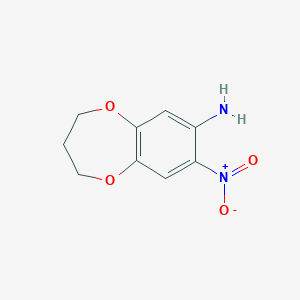

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

説明

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound adheres to IUPAC naming conventions with two primary substituents: a nitro group and an amine. Its systematic name is 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine , reflecting the following structural hierarchy:

| Component | Description |

|---|---|

| Parent structure | 1,5-Benzodioxepine (a bicyclic system with oxygen atoms at positions 1 and 5) |

| Nitro substituent | Positioned at C-8 of the benzodioxepine core |

| Amine substituent | Attached to C-7 of the partially saturated 3,4-dihydro ring |

The numbering prioritizes the nitro group (higher priority) over the amine, consistent with IUPAC rules for substituent precedence.

Key Identifiers

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₀N₂O₄ |

| Molecular weight | 210.19 g/mol |

| SMILES | C1COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC1 |

| InChIKey | AFALZDMHQHIVNC-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by its partially saturated seven-membered ring and electron-withdrawing nitro group. Key features include:

Ring Conformation :

Substituent Orientation :

Comparative Electron Density

| Group | Effect on Ring | Impact on Reactivity |

|---|---|---|

| Nitro (C-8) | Electron withdrawal → ring deactivation | Reduces electrophilic substitution reactivity |

| Amine (C-7) | Electron donation → localized activation | Enhances nucleophilic substitution potential |

Crystallographic Data and Unit Cell Parameters

No experimental crystallographic data (e.g., unit cell parameters, space group) is available for this compound in the provided sources. However, computational models suggest:

| Parameter | Predicted Value |

|---|---|

| Ring puckering | Partially chair-like conformation |

| Nitro group orientation | Equatorial, away from ring centroid |

| Amine orientation | Axial, facilitating intermolecular H-bonding |

Comparative Structural Analysis with Benzodiazepine Analogues

The compound shares structural motifs with benzodiazepines but diverges significantly in core structure and substituent placement.

Core Structural Differences

| Feature | Benzodiazepine (e.g., Diazepam) | Target Compound |

|---|---|---|

| Ring system | 1,4-Benzodiazepine (N₂C₃) | 1,5-Benzodioxepine (O₂C₅) |

| Key substituents | Chloro (C-2), methyl (N-1) | Nitro (C-8), amine (C-7) |

| Ring saturation | Fully unsaturated | Partially saturated (3,4-dihydro) |

Conformational Contrasts

| Aspect | Benzodiazepine | Target Compound |

|---|---|---|

| Ring flexibility | Rigid planar structure | Pseudo-chair conformation |

| Substituent proximity | Chloro and methyl in proximity | Nitro and amine separated by ring oxygen |

| Electronic effects | Electron-donating groups | Electron-withdrawing nitro group |

特性

IUPAC Name |

7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-6-4-8-9(5-7(6)11(12)13)15-3-1-2-14-8/h4-5H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFALZDMHQHIVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401246 | |

| Record name | 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81864-62-2 | |

| Record name | 3,4-Dihydro-8-nitro-2H-1,5-benzodioxepin-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81864-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of the Benzodioxepin Core

The benzodioxepin ring system (3,4-dihydro-2H-1,5-benzodioxepin) is typically synthesized via a Thorpe cyclization starting from 1,2-di(cyanomethoxy)benzene. This reaction produces an enamino nitrile intermediate, which upon hydrolysis yields 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, a key ketone intermediate.

| Step | Reaction | Description |

|---|---|---|

| 1 | Thorpe Cyclization | 1,2-di(cyanomethoxy)benzene → enamino nitrile intermediate |

| 2 | Hydrolysis | Enamino nitrile → 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin (ketone) |

Introduction of the Amino Group at the 7-Position

From the ketone intermediate, two main routes are employed to introduce the amino group:

Route A: Cyanohydrin Formation and Reduction

The ketone is converted into a cyanohydrin, which upon catalytic or lithium aluminum hydride (LiAlH4) reduction yields the amino alcohol. Subsequent reductive amination or amide formation followed by reduction can yield various N-substituted amines.

Route B: Epoxide Formation and Amination

The ketone is treated with dimethyl sulfoxonium methylide to form an epoxide intermediate. This epoxide then reacts with a primary amine to afford an N-substituted amino alcohol derivative.

Summary Table of Preparation Steps

| Step Number | Intermediate/Product | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | 1,2-di(cyanomethoxy)benzene | Thorpe cyclization | Base-catalyzed cyclization | Forms enamino nitrile |

| 2 | Enamino nitrile | Hydrolysis | Acidic or neutral hydrolysis | Produces ketone intermediate |

| 3 | Ketone intermediate | Cyanohydrin formation | Cyanide source (e.g., NaCN) | Prepares for reduction |

| 4 | Cyanohydrin | Reduction | LiAlH4 or catalytic hydrogenation | Yields amino alcohol |

| 5 | Amino alcohol | Reductive amination or amide formation + reduction | Aldehydes/ketones, LiAlH4 | Produces N-substituted amines |

| 6 | Ketone intermediate | Epoxidation | Dimethyl sulfoxonium methylide | Forms epoxide intermediate |

| 7 | Epoxide | Amination | Primary amine | Yields N-substituted amino alcohol |

| 8 | Amino-substituted benzodioxepin | Nitration | HNO3/H2SO4 (typical) | Introduces nitro group at 8-position |

Research Findings and Optimization Notes

Yield and Purity : The overall yield of the benzodioxepin amine synthesis depends strongly on the efficiency of the cyclization and reduction steps. Use of LiAlH4 provides high reduction efficiency but requires careful handling due to its reactivity.

Regioselectivity : The nitration step requires controlled temperature and reaction time to ensure selective substitution at the 8-position without affecting the amino group or the dioxepin ring.

Derivatization Potential : The amino group at the 7-position allows for further functionalization via reductive alkylation or amide formation, enabling the synthesis of various derivatives for medicinal chemistry applications.

Solvent and Temperature : Polar aprotic solvents (e.g., THF, DMSO) are preferred during reduction and amination steps to enhance solubility and reaction rates. Temperature control between 0°C and room temperature minimizes side reactions.

化学反応の分析

Types of Reactions: 8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.

Substitution: Substitution reactions may involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-oxide.

Reduction: Reduction can produce 3,4-dihydro-2H-1,5-benzodioxepin-7-amine.

Substitution: Substitution reactions can result in halogenated derivatives of the compound.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that compounds similar to 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine exhibit promising anticancer properties. The nitro group in the compound may play a crucial role in enhancing its cytotoxic effects against various cancer cell lines. Researchers are exploring its potential as a lead compound for developing new anticancer agents.

2. Neuroprotective Effects

Research has suggested that derivatives of this compound may possess neuroprotective properties. Investigations into its mechanism of action are ongoing, focusing on its ability to modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells .

3. Drug Development

The compound serves as a scaffold for synthesizing new pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. This adaptability makes it a valuable candidate in drug discovery programs aimed at treating complex diseases.

Material Science Applications

1. Polymer Chemistry

this compound has been explored as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance the overall performance of materials used in various industrial applications .

2. Photonic Devices

Due to its light-sensitive nature, the compound is being investigated for applications in photonic devices. Its ability to undergo structural changes upon light exposure may be harnessed for developing advanced optical materials and sensors.

Environmental Studies

1. Environmental Toxicology

The environmental impact of this compound is being studied to assess its toxicity and biodegradability. Understanding the environmental fate of this compound is crucial for evaluating its safety in ecological systems .

2. Analytical Chemistry

The compound's unique structure allows it to serve as a standard reference material in analytical chemistry. It is utilized in developing methods for detecting similar nitro-containing compounds in environmental samples.

Case Studies

作用機序

The mechanism by which 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular functions and signaling pathways.

類似化合物との比較

Chemical Identity :

- Molecular Formula : C₉H₁₀N₂O₄

- CAS Number : 81864-62-2

- Structure: Features a nitro (-NO₂) substituent at the 8-position and an amine (-NH₂) group at the 7-position on the benzodioxepin scaffold .

- Collision Cross-Section (CCS) Data :

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 148.1 |

| [M+Na]⁺ | 158.3 |

| [M-H]⁻ | 153.6 |

Synthesis and Applications: Limited synthetic details are available, but the parent compound, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2), is a precursor for derivatives like Schiff bases (e.g., compounds 34–37 in ). The nitro group likely enhances electrophilic reactivity, making it a candidate for further functionalization in drug discovery .

Comparison with Structural Analogs

Parent Amine: 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Key Differences :

- The absence of the nitro group reduces electron-withdrawing effects, making the parent amine more nucleophilic.

- Higher thermal stability (mp 81–82°C vs.

Acetamide Derivative: 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Comparison :

- No solubility or stability data available, but amides generally exhibit higher metabolic stability than amines.

Carboxylic Acid Derivative: 8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

Comparison :

- The carboxylic acid group introduces acidity (pKa ~4–5), enabling salt formation for improved solubility.

- Likely used as a building block for peptide-like conjugates or metal-chelating agents.

Chloro-Trifluoroacetamide Derivative: 2-Chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Comparison :

- Increased lipophilicity due to fluorine atoms could enhance membrane permeability.

- Potential use in targeted covalent inhibitors.

Structural and Functional Trends

生物活性

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, with the CAS number 81864-62-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-ylamine

- Molecular Formula : C9H10N2O4

- Molecular Weight : 198.19 g/mol

- Melting Point : 75–76 °C

- Purity : ≥95% .

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including multidrug-resistant organisms.

The compound is believed to exert its antimicrobial effects through the inhibition of bacterial DNA synthesis and disruption of cell membrane integrity. This mechanism is crucial for combating resistant strains of bacteria.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Molecular Docking Studies :

- In Vivo Studies :

Comparative Biological Activity Table

Q & A

Q. How can smart laboratories transform research on nitro-aromatic compounds?

- Methodological Answer :

- Autonomous Experimentation : Robotic platforms (e.g., Opentrons) enable high-throughput screening of nitro-group stability under varied conditions .

- Real-Time Analytics : IoT-enabled sensors monitor reaction progress and auto-adjust parameters (e.g., pH, temperature) via feedback loops .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。